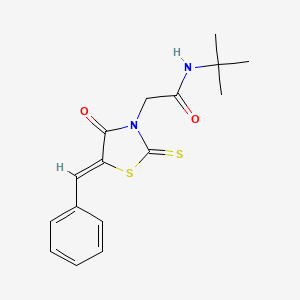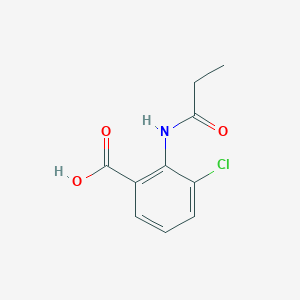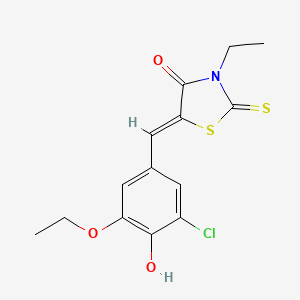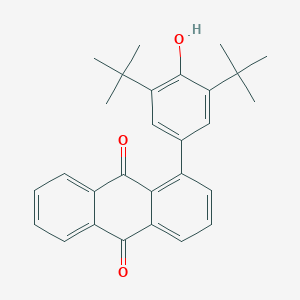![molecular formula C30H32N2O3S B5115938 N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide, also known as DBA, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties have made it an important tool in studying various biological processes.
作用机制
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates and thus inhibits its activity. The binding of this compound to PKC is reversible and depends on the concentration of both this compound and PKC.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of PKC. This compound has also been found to enhance insulin secretion in pancreatic beta cells by activating the PKC pathway. In addition, this compound has been shown to inhibit platelet aggregation by blocking the activation of PKC in platelets.
实验室实验的优点和局限性
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of PKC and does not affect other kinases or enzymes. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound can be toxic to cells at high concentrations.
未来方向
There are several future directions for the use of N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide in scientific research. One area of interest is the development of new PKC inhibitors based on the structure of this compound. Another area of research is the use of this compound as a tool to study the role of PKC in various diseases such as cancer and diabetes. Finally, the development of new methods to improve the solubility and toxicity of this compound could expand its use in various experiments.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique chemical structure and properties. Its ability to inhibit PKC has made it an important tool in studying various biological processes. However, its limitations must be taken into consideration when using it in experiments. Future research on this compound could lead to the development of new drugs and treatments for various diseases.
合成方法
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 2-methyl-N-phenylbenzenesulfonamide with dibenzylamine and 2-chloro-1-propanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified by recrystallization from a suitable solvent such as methanol. The yield of this compound is typically around 50-60%.
科学研究应用
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide has been used in various scientific research studies. It has been found to be an effective inhibitor of protein kinase C (PKC), which is an enzyme involved in many cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been used as a fluorescent probe to study the localization and dynamics of PKC in cells. In addition, this compound has been used as a tool to study the role of PKC in various physiological processes such as insulin secretion and platelet aggregation.
属性
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-25-13-11-12-20-30(25)36(34,35)32(28-18-9-4-10-19-28)24-29(33)23-31(21-26-14-5-2-6-15-26)22-27-16-7-3-8-17-27/h2-20,29,33H,21-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZIIBHLDQLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-ethylphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5115864.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
![1,7-diethyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5115903.png)
![6-(4-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5115911.png)
![3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115923.png)

![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115935.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)


